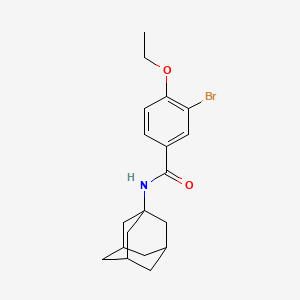

N-1-金刚烷基-3-溴-4-乙氧基苯甲酰胺

描述

“N-1-adamantyl-3-bromo-4-ethoxybenzamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives like “N-1-adamantyl-3-bromo-4-ethoxybenzamide” often involves carbocation or radical intermediates that exhibit unique stability and reactivity compared to simple hydrocarbon derivatives . A method for preparing such compounds involves the reaction of adamantanol with 4-bromophenol in the presence of bromoadamantane . This reaction is carried out in a sealed ampule at 120°C for 2 hours without solvent and catalyst .

Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-3-bromo-4-ethoxybenzamide” is characterized by an amide and an adamantyl group . Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Chemical Reactions Analysis

Adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .

Physical and Chemical Properties Analysis

Adamantane derivatives are characterized by their unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

科学研究应用

化学合成和性质

N-1-金刚烷基-3-溴-4-乙氧基苯甲酰胺,由于其结构成分,在各种化学合成过程及其性质研究中找到了应用。例如,金刚烷在常压一氧化氮下与 N-羟基邻苯二甲酰亚胺 (NHPI) 的反应突出了 NHPI 的自由基催化剂行为,导致衍生物包括 1-N-金刚烷基苯甲酰胺,展示了金刚烷基化合物的多功能性化学反应中的应用 (Sakaguchi 等,1997)。此外,金刚烷基取代的二羟基苯,通过 1-溴金刚烷与二羟基苯反应制备,形成合成侧链金刚烷基聚(醚酰亚胺)的基础,强调金刚烷衍生物在创造具有独特溶解性和热性质的材料中的作用 (Eastmond 等,1999)。

生物医学应用

生物医学研究领域还探索了金刚烷衍生物,包括 N-1-金刚烷基-3-溴-4-乙氧基苯甲酰胺,以了解其潜在的治疗应用。例如,金刚烷基 N-苄基苯甲酰胺衍生物已被研究其脱色和酪氨酸酶抑制活性,其中金刚烷基部分的亲脂性增强了这些衍生物的脱色能力,表明它们作为皮肤增白剂的潜力 (Baek 等,2012)。类似地,这些衍生物的 3D-QSAR 研究提供了对其作用机制的见解,进一步支持它们在黑色素生成抑制中的应用 (Hong 等,2014)。

催化和材料科学应用

此外,金刚烷衍生物已用于催化和材料科学中。例如,源自金刚烷基甘氨酸的双铑四羧酸盐在类卡宾反应中显示出高不对称诱导,证明了催化剂的效率和金刚烷基配体对反应结果的影响 (Reddy 等,2006)。单体芳基钯卤化物配合物与受阻膦,包括金刚烷基变体,已被合成和表征,揭示了它们在促进交叉偶联反应中的潜力,这是有机合成中的基石 (Stambuli 等,2002)。

作用机制

The mechanism of action of “N-1-adamantyl-3-bromo-4-ethoxybenzamide” is not explicitly mentioned in the available resources. However, many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

未来方向

Adamantane derivatives, including “N-1-adamantyl-3-bromo-4-ethoxybenzamide”, have potential for further research and development due to their unique properties and diverse applications . They could be utilized for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

属性

IUPAC Name |

N-(1-adamantyl)-3-bromo-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO2/c1-2-23-17-4-3-15(8-16(17)20)18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPIUTGMZJUYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione](/img/structure/B4056094.png)

![N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4056096.png)

![2-[5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4056101.png)

![N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]ethanesulfonamide](/img/structure/B4056110.png)

![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B4056138.png)

![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4056148.png)

![4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4056157.png)

![3-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056174.png)

![2-[2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4056179.png)

![1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine](/img/structure/B4056183.png)

![4-(2-methylbutan-2-yl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056184.png)

![N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B4056190.png)